molecular formula C17H20Cl2NO4P B14713609 N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester CAS No. 20464-69-1

N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester

Cat. No.: B14713609
CAS No.: 20464-69-1
M. Wt: 404.2 g/mol
InChI Key: IIZPXVMHIKFFMM-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid moiety, with an ester linkage to a m-methoxyphenyl and phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with m-methoxyphenol and phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the chloroethyl groups.

    Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester has several scientific research applications, including:

    Biology: Studied for its potential biological activities, including cytotoxic effects on certain cell lines.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialized chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential cytotoxic effects. The compound may target specific molecular pathways, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A related compound with similar reactivity but lacking the ester linkage to m-methoxyphenyl and phenyl groups.

    N,N-Bis(2-chloroethyl)phosphoramidic acid phenyl ester: Similar structure but without the m-methoxyphenyl group.

Uniqueness

N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is unique due to the presence of both m-methoxyphenyl and phenyl ester groups, which can influence its reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for specific research applications.

Properties

CAS No.

20464-69-1

Molecular Formula

C17H20Cl2NO4P

Molecular Weight

404.2 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenoxy)-phenoxyphosphoryl]ethanamine

InChI

InChI=1S/C17H20Cl2NO4P/c1-22-16-8-5-9-17(14-16)24-25(21,20(12-10-18)13-11-19)23-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3

InChI Key

IIZPXVMHIKFFMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2

Origin of Product

United States

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